5-[1-(7-Azaspiro[3.5]nonan-2-yl)pyrazol-4-yl]-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine
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Overview
Description
®-5-(1-(7-azaspiro[35]nonan-2-yl)-1H-pyrazol-4-yl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine is a complex organic compound that features a unique combination of spiro, pyrazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-(7-azaspiro[3.5]nonan-2-yl)-1H-pyrazol-4-yl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine typically involves multi-step organic synthesis. The process may include:
Formation of the spiro moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the pyrazole ring: This step often involves the condensation of hydrazines with 1,3-diketones or similar compounds.
Attachment of the pyridine ring: This can be done through cross-coupling reactions such as Suzuki or Heck reactions.
Final assembly: The final compound is assembled through a series of coupling reactions, often under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:
Use of catalysts: To enhance reaction rates and selectivity.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice.
Purification steps: Including crystallization, chromatography, and recrystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine
In medicine, the compound may have potential therapeutic applications. It could be investigated for its efficacy in treating various diseases, such as cancer or neurological disorders.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ®-5-(1-(7-azaspiro[3.5]nonan-2-yl)-1H-pyrazol-4-yl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Receptors: The compound may bind to receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
®-5-(1-(7-azaspiro[3.5]nonan-2-yl)-1H-pyrazol-4-yl)-3-(1-(2,6-dichlorophenyl)ethoxy)pyridin-2-amine: A similar compound lacking the fluorine atom.
®-5-(1-(7-azaspiro[3.5]nonan-2-yl)-1H-pyrazol-4-yl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-ol: A similar compound with a hydroxyl group instead of an amine.
Uniqueness
The presence of the fluorine atom and the specific stereochemistry of ®-5-(1-(7-azaspiro[3.5]nonan-2-yl)-1H-pyrazol-4-yl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine may confer unique properties, such as increased binding affinity to targets or enhanced metabolic stability.
Properties
Molecular Formula |
C24H26Cl2FN5O |
---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
5-[1-(7-azaspiro[3.5]nonan-2-yl)pyrazol-4-yl]-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine |
InChI |
InChI=1S/C24H26Cl2FN5O/c1-14(21-18(25)2-3-19(27)22(21)26)33-20-8-15(11-30-23(20)28)16-12-31-32(13-16)17-9-24(10-17)4-6-29-7-5-24/h2-3,8,11-14,17,29H,4-7,9-10H2,1H3,(H2,28,30) |
InChI Key |
MXQDRRGPOHEUMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CC5(C4)CCNCC5)N |
Origin of Product |
United States |
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